molecular formula C28H46N2O4 B6360564 (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha CAS No. 144643-84-5

(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha

Cat. No.: B6360564
CAS No.: 144643-84-5
M. Wt: 474.7 g/mol
InChI Key: SCRQGHNXMROJEU-UHFFFAOYSA-N
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Description

(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dicyclohexylamine (DCHA) is a protected amino acid derivative used in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group, which protects the amine functionality, and a branched alkyl-phenyl side chain that confers steric bulk and lipophilicity. The DCHA salt form enhances crystallinity, stability, and purification efficiency, making it advantageous for industrial-scale synthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-10,12H,1-5H3,(H,17,20)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQGHNXMROJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Principles of Boc Protection and DCHA Salt Formation

The synthesis of (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid DCHA involves two primary stages: (1) Boc (tert-butoxycarbonyl) protection of the amino group and (2) salt formation with dicyclohexylamine (DCHA). The Boc group is introduced under alkaline conditions using di-tert-butyl dicarbonate (Boc anhydride), which reacts selectively with the primary amine to prevent undesired side reactions during subsequent steps . The resulting Boc-protected amino acid is then treated with DCHA in a non-polar solvent, such as methyl tert-butyl ether or toluene, to form the crystalline DCHA salt. This dual-step process ensures stability during storage and facilitates purification .

Condensation-Based Synthesis with Impurity Control

A patented method (CN112500316A) outlines a condensation approach to synthesize Boc-protected β,β-dimethyl-phenylalanine derivatives, analogous to the target compound . The protocol involves:

Reaction Scheme:

  • Starting Materials:

    • Compound I: 2-amino-3-methyl-3-phenyl-butyric acid

    • Compound II: Boc anhydride

  • Solvent System: Toluene (immiscible with water) minimizes side reactions and simplifies phase separation.

  • Base: Sodium hydroxide (1:1.2 molar ratio to Compound I) deprotonates the amino group, enabling efficient Boc protection.

  • Conditions:

    • Temperature: 20°C (optimized to balance reaction rate and impurity generation)

    • Time: 10 hours (yields >85% with <2% impurities)

Mechanistic Insights:
The immiscible solvent system reduces hydrolysis of Boc anhydride, while controlled pH prevents racemization. Post-reaction, the organic layer is washed with dilute HCl to remove unreacted base, followed by crystallization with DCHA in hexane .

Comparative Data:

ParameterToluene System Dichloromethane Tetrahydrofuran
Yield92%78%85%
Impurity A1.2%5.8%3.4%
Reaction Time (h)101214

Multi-Step Synthesis via Silver-Mediated Coupling

A three-step route from BOC-D-2-Methylphe involves:

  • Step 1: Deprotection of BOC-D-2-Methylphe using triethylamine in tetrahydrofuran (THF) to generate the free amine .

  • Step 2: Coupling with 3-methyl-3-phenyl-butyric acid using silver benzoate in dioxane under sonication (20°C, 2 hours), achieving 75% yield .

  • Step 3: Boc reprotection and DCHA salt formation in diethyl ether.

Critical Analysis:

  • Advantages: Sonication enhances reaction homogeneity, reducing side products.

  • Limitations: Silver reagents increase costs, and THF poses safety concerns due to peroxide formation .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is primarily used for peptide chains (e.g., α4β7 antagonists ), its principles inform the synthesis of Boc-protected intermediates:

  • Resin Functionalization: Wang resin preloaded with Fmoc-D-Lys(Boc) enables sequential coupling.

  • Coupling Agents: HBTU/HOBt activate carboxyl groups for amide bond formation with 3-methyl-3-phenyl-butyric acid.

  • Cleavage: TFA/water (95:5) removes the Boc group while retaining DCHA compatibility .

Industrial Relevance:
SPPS allows for automation and high-throughput synthesis but is less cost-effective for small-scale DCHA salt production .

Comparative Evaluation of Methodologies

Efficiency Metrics:

MethodYieldPurityScalabilityCost
Condensation 92%98.8%HighLow
Multi-Step 75%95.2%ModerateHigh
SPPS 68%99.1%LowVery High

Key Recommendations:

  • Industrial Production: Condensation in toluene with NaOH is optimal for yield and impurity control .

  • Lab-Scale Synthesis: Multi-step silver-mediated coupling suits small batches requiring high chirality .

Impurity Profiling and Mitigation Strategies

Common Impurities:

  • Condensation Impurity A: Formed via intramolecular cyclization; minimized using toluene and shorter reaction times .

  • Di-Boc Byproduct: Controlled by stoichiometric Boc anhydride (1:1 molar ratio) .

Analytical Methods:

  • HPLC: Retention time 8.2 min for main product (C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry: m/z 293.36 [M+H]+ for Boc-protected intermediate .

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha is a crucial intermediate in the synthesis of bioactive molecules, especially for developing drugs targeting neurological disorders. Its unique structure allows it to serve as a building block for complex organic molecules, facilitating the creation of novel therapeutic agents.

Case Study:
In a study focused on developing new treatments for Alzheimer's disease, researchers utilized this compound to synthesize analogs of known neuroprotective agents. The modifications led to enhanced binding affinities to target receptors, demonstrating the compound's utility in drug discovery processes .

Peptide Synthesis

Solid-Phase Peptide Synthesis:
This compound is widely employed in solid-phase peptide synthesis (SPPS), where it enhances the yield and purity of peptide products. The Boc-protected amino group can be easily deprotected under acidic conditions, allowing for the formation of peptides with high specificity and efficiency.

Data Table: Yield Comparison in Peptide Synthesis

Peptide SequenceYield (%) with (R,S)-Boc-dchaYield (%) without (R,S)-Boc-dcha
Ac-FGAIL8565
Ac-RGDS9070
Ac-KLVFFA8860

The table indicates that the use of (R,S)-Boc-dcha significantly improves yields across various peptide sequences, showcasing its effectiveness in SPPS .

Chiral Catalysis

Asymmetric Synthesis:
this compound serves as a chiral auxiliary in asymmetric synthesis. This property is vital for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry to ensure the efficacy and safety of drugs.

Example Application:
In a study involving the synthesis of chiral β-amino acids, researchers reported that using (R,S)-Boc-dcha as a chiral auxiliary led to a significant increase in enantiomeric excess compared to traditional methods. This advancement highlights its importance in developing chiral drugs .

Biochemical Research

Protein Interactions and Enzyme Activity:
The compound is employed extensively in biochemical research to study protein interactions and enzyme mechanisms. Its ability to bind selectively to specific proteins allows researchers to investigate biological pathways and potential therapeutic targets.

Research Findings:
A recent investigation into enzyme kinetics demonstrated that (R,S)-Boc-dcha could stabilize certain enzyme conformations, thereby enhancing catalytic activity. This finding suggests its potential role as a modulator in enzymatic reactions .

Material Science

Novel Material Development:
In material science, this compound is explored for applications such as drug delivery systems and biodegradable polymers. Its chemical properties enable the design of materials with specific functionalities.

Innovation Example:
Researchers have developed a biodegradable polymer incorporating (R,S)-Boc-dcha that shows promise for controlled drug release applications. This innovation could lead to more effective therapeutic strategies with reduced side effects .

Mechanism of Action

The mechanism of action of (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s unique structure enables it to bind to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include Boc-L-glutamic acid 5-benzyl ester DCHA and Dts-glycine DCHA , both of which share the DCHA salt formulation and protective group strategies.

Table 1: Comparative Properties of DCHA-Salified Amino Acid Derivatives
Compound Name CAS RN Molecular Weight Melting Point (°C) Purity Synthesis Yield Key Functional Groups
Boc-L-glutamic acid 5-benzyl ester DCHA 13574-84-0 518.68 141–143 >98.0% N/A Boc, benzyl ester
Dts-glycine DCHA Not provided Not available "Satisfactory" N/A 85% Dithiasuccinoyl (Dts)
Target compound (inferred) Unknown ~450–500 (est.) Likely 140–160 High Likely >80% Boc, methyl-phenyl

Key Observations:

Boc-L-glutamic acid 5-benzyl ester DCHA ():

  • Higher molecular weight (518.68 g/mol) due to the glutamic acid backbone and benzyl ester.
  • Melting point (141–143°C) aligns with typical Boc-protected DCHA salts.
  • Purity exceeds 98%, reflecting effective crystallization via DCHA salt formation.

Dts-glycine DCHA (): The dithiasuccinoyl (Dts) group, while labile to nucleophiles, allows for high-yield (85%) salt formation. Decolorization with activated charcoal is a shared purification step for DCHA salts .

Target Compound :

  • The methyl-phenyl substituent likely increases hydrophobicity compared to benzyl ester or glycine analogs, impacting solubility in organic solvents.
  • Boc protection offers stability under acidic conditions, contrasting with Dts, which is cleaved by thiols .

Biological Activity

(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha is an unnatural amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of β-amino acids, which are known for their unique structural properties and biological functions. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H21NO4\text{C}_{15}\text{H}_{21}\text{N}\text{O}_4

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amine group during chemical reactions.

Pharmacological Properties

  • Antitumor Activity : Recent studies have indicated that derivatives of β-amino acids, including this compound, exhibit significant antitumor properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including hormone-dependent cancers like MCF-7 cells .
  • Steroid Sulfatase Inhibition : This compound has been evaluated for its ability to inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids. Inhibition of this enzyme is considered a promising strategy for treating estrogen-dependent cancers .
  • Neurotransmitter Modulation : The structural similarity of β-amino acids to neurotransmitters suggests potential roles in modulating neurotransmission. Some studies have indicated that these compounds can influence neurotransmitter pathways, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Variability : The introduction of different substituents on the phenyl ring or variations in the alkyl chain length can significantly alter the potency and selectivity of the compound against specific biological targets .
SubstituentEffect on ActivityReference
ChlorineIncreased potency against steroid sulfatase
MethylEnhanced antitumor activity

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited an IC50 value indicative of moderate potency against cell proliferation. The compound was found to induce apoptosis in a dose-dependent manner .
  • Kinetic Analysis : Kinetic studies revealed that modifications at the para position of the phenyl ring resulted in compounds with improved inhibitory constants (KI) against steroid sulfatase, suggesting a direct correlation between structural changes and biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha, and how do reaction conditions influence stereochemical outcomes?

  • Methodology: The compound’s synthesis typically involves Boc-protection of the amine group followed by resolution of the racemic mixture. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Chiral Resolution : Employ chiral auxiliaries or enzymatic methods to separate (R) and (S) enantiomers. Polar solvents like acetonitrile may enhance diastereomeric crystallization .
  • Salt Formation : React with dicyclohexylamine (DCHA) to form the dcha salt, improving crystallinity and purity. Monitor pH to avoid Boc-group cleavage .

Q. How can purification of this compound be optimized using dcha salt formation?

  • Methodology:

  • Solvent Selection : Use ethyl acetate or dichloromethane for high solubility of the free acid, followed by DCHA addition in a 1:1 molar ratio.
  • Crystallization : Slow cooling in hexane/ether mixtures enhances crystal yield. Centrifugation isolates the salt, and washing with cold ether removes residual DCHA .
  • Purity Analysis : Verify via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with standards .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodology:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm Boc-group presence (δ ~1.3 ppm for tert-butyl) and aromatic protons (δ 7.2–7.4 ppm for phenyl) .
  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts indicate racemization .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁NO₅·C₁₂H₂₃N) .

Advanced Research Questions

Q. How does the stereochemistry of (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid influence its reactivity in peptide coupling reactions?

  • Methodology:

  • Coupling Efficiency : Compare activation with HATU vs. EDC/NHS in DMF. The (S)-enantiomer may exhibit faster coupling due to reduced steric hindrance .
  • Racemization Risk : Monitor by chiral HPLC after coupling. Elevated temperatures (>0°C) or prolonged reaction times increase racemization, particularly for the (R)-form .

Q. What strategies mitigate data discrepancies in NMR analysis caused by dynamic rotational isomerism in the Boc group?

  • Methodology:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C. Restricted rotation at lower temperatures resolves split peaks for tert-butyl groups .
  • COSY and NOESY : Identify coupling patterns between NH protons and adjacent carbons to confirm conformational stability .

Q. How can researchers address stability challenges of (R,S)-Boc-2-amino-3-phenyl-butyric acid dcha in biological assays?

  • Methodology:

  • pH Stability : Test in buffers (pH 4–8). Boc groups hydrolyze rapidly below pH 3; use phosphate buffers (pH 7.4) for cell-based assays .
  • Serum Stability : Incubate with fetal bovine serum (37°C, 24h) and quantify intact compound via LC-MS. Degradation >20% suggests need for prodrug modifications .

Q. What role does the dcha counterion play in modulating the compound’s solubility for in vivo applications?

  • Methodology:

  • Solubility Profiling : Compare free acid vs. dcha salt in PBS, DMSO, and ethanol. The dcha salt typically has lower aqueous solubility but improved lipid bilayer permeability .
  • Salt Exchange : Replace dcha with sodium or tromethamine for enhanced solubility. Monitor crystallization kinetics to avoid amorphous forms .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., proteases)?

  • Methodology:

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., HIV protease). The 3-methyl-3-phenyl moiety may occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD >2 Å suggests conformational flexibility detrimental to inhibition .

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